molecular formula C15H10Cl3NO2 B106737 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide CAS No. 14405-03-9

2,4'-Dichloro-2'-o-chlorobenzoylacetanilide

Cat. No. B106737
CAS RN: 14405-03-9
M. Wt: 342.6 g/mol
InChI Key: VCBRYYAFVLDIHK-UHFFFAOYSA-N
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Description

2,4'-Dichloro-2'-o-chlorobenzoylacetanilide is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2′,5′-dichloroacetoacetanilide have been studied for their respective uses and behaviors in different environments. 2,4-D is a well-known herbicide that has been used for over six decades due to its selective action against dicots, sparing monocots by mimicking natural auxin . On the other hand, 2′,5′-dichloroacetoacetanilide has been analyzed using 1H NMR spectroscopy to understand its molecular configurations in various solvents .

Synthesis Analysis

The synthesis of 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide is not explicitly covered in the provided papers. However, the synthesis of related compounds typically involves chlorination reactions and the formation of amide bonds. For instance, the synthesis of 2,4-D involves the chlorination of phenoxyacetic acid . The synthesis of 2′,5′-dichloroacetoacetanilide, while not detailed, likely involves similar chlorination steps and the formation of an amide bond from an acetoacetanilide precursor .

Molecular Structure Analysis

The molecular structure of 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide can be inferred to some extent from the related compound 2′,5′-dichloroacetoacetanilide. The latter exists predominantly in the keto form with an intramolecular hydrogen bond between the amide proton and the carbonyl oxygen in chloroform solutions. This suggests that 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide may also exhibit similar intramolecular hydrogen bonding depending on its exact structure and the solvent used .

Chemical Reactions Analysis

The chemical reactions involving 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide are not described in the provided papers. However, 2,4-D, a related compound, is known to act as an herbicide by mimicking the action of natural auxin, leading to abnormal growth and plant death in dicots. This indicates that the chemical reactions of 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide, if it shares similar properties, could involve interactions with biological molecules such as receptors and transport carriers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide are not directly reported in the provided papers. However, the properties of 2′,5′-dichloroacetoacetanilide, such as its existence in the keto form and its behavior in different solvents, suggest that it may have similar solubility characteristics and intramolecular bonding as 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide . The herbicidal action of 2,4-D also provides insight into the biological activity that could be expected from structurally related compounds .

Scientific Research Applications

Global Research Trends on 2,4-D Herbicide

A scientometric review highlights the rapid advancements in research on the toxicology and mutagenicity of 2,4-D, a herbicide closely related to the compound . The United States leads in publication and centrality, with research focusing on occupational risk, neurotoxicity, resistance, non-target species, and molecular imprinting. Future studies are anticipated to delve into molecular biology, human exposure assessment, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Impact and Eco-toxicology

Research evaluates the environmental fate and eco-toxicological effects of 2,4-D, shedding light on its detection in various ecosystems, potential lethal effects on non-target organisms, and the urgent need for further investigation into its low-level exposure impacts. This reflects concerns about the increased use of 2,4-D-resistant crops and the resultant environmental residues (Islam et al., 2017).

Remediation Strategies for Chloroacetanilide Herbicides

A review on chloroacetanilide herbicides discusses their classification as carcinogens and the environmental imbalance caused by their extensive use. It suggests biological methods and the application of specific bacterial strains as efficient and sustainable remediation technologies, highlighting a gap in the research on degradation and mineralization by microorganisms (Mohanty & Jena, 2019).

Microbial Biodegradation of Herbicides

Another study provides an overview of the role of microorganisms in the degradation of herbicides based on 2,4-D, emphasizing the benefits of microbial remediation processes to prevent environmental pollution and protect public health (Magnoli et al., 2020).

properties

IUPAC Name

2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBRYYAFVLDIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162606
Record name 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dichloro-2'-o-chlorobenzoylacetanilide

CAS RN

14405-03-9
Record name 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
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Record name 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide
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Record name 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide
Source EPA DSSTox
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Record name 2,4'-dichloro-2'-o-chlorobenzoylacetanilide
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Record name 2,4'-DICHLORO-2'-O-CHLOROBENZOYLACETANILIDE
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